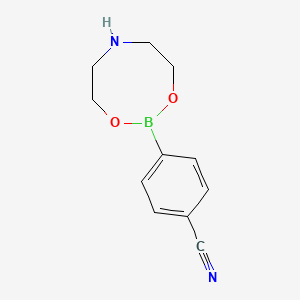

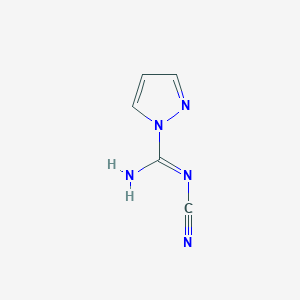

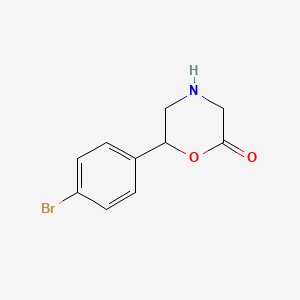

![molecular formula C7H13ClN2O2 B1448189 (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride CAS No. 1383427-89-1](/img/structure/B1448189.png)

(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride

Overview

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as oxazines . Oxazines are heterocyclic compounds, a class of compounds that have a ring structure containing at least two different elements. In this case, the elements are carbon, nitrogen, and oxygen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-oxo-benzo[1,4]oxazines have been synthesized via ultrasound-assisted irradiation conditions .Scientific Research Applications

NMR Spectroscopy and Chemical Structure Analysis : Cahill and Crabb (1972) conducted proton magnetic resonance studies on derivatives of hexahydropyrido [2,1-c][1,4]oxazin-4(3H)-ones, providing insights into their configurations and conformations. This research contributes to understanding the molecular structure and characteristics of these compounds (Cahill & Crabb, 1972).

Investigation of Metabolism and Disposition : Mamaril-Fishman et al. (2014) investigated the metabolism and disposition of GSK1322322, a compound including the (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride structure. This study provided valuable information on the absorption, elimination, and metabolic pathways of such compounds in humans (Mamaril-Fishman et al., 2014).

Synthesis and Functionalization in Heterocyclic Chemistry : Hoornaert (2010) discussed the synthesis and functionalization of oxazin-2-ones, highlighting their use in heterocyclic chemistry for creating diverse compounds. This demonstrates the versatility of this compound in synthesizing various chemical structures (Hoornaert, 2010).

Photochemical Properties in Polymer Matrices : Deniz et al. (2009) synthesized photochromic [1,3]oxazines and investigated their photochemical properties. Understanding these properties is crucial in material science applications, such as developing light-responsive materials (Deniz et al., 2009).

Anticancer Activity : Abdellatif et al. (2014) explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity. This research indicates the potential of derivatives of this compound in developing new anticancer drugs (Abdellatif et al., 2014).

Mechanism of Action

Target of Action

The primary targets of ®-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells in the airways, leading to bronchodilation . The anti-inflammatory effects are due to the inhibition of inflammatory cell activation and cytokine production .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . By directly delivering the compound to the lungs, it can provide targeted relief with potentially fewer systemic side effects .

Properties

IUPAC Name |

(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLCHWNFVCWARP-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@H](CN1)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)

![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)

![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)